benzene-1,2-diylbis[nitrilo(E)methylylidene-2-nitrobenzene-4,1-diyl] bis(4-methoxybenzoate)
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Overview
Description
4-[(E)-({2-[(E)-{[4-(4-METHOXYBENZOYLOXY)-3-NITROPHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE is a complex organic compound characterized by its multiple functional groups, including nitro, methoxy, and imino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(E)-{[4-(4-METHOXYBENZOYLOXY)-3-NITROPHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the nitration of aromatic compounds to introduce nitro groups, followed by the formation of imino and methoxybenzoate groups through condensation reactions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and condensation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({2-[(E)-{[4-(4-METHOXYBENZOYLOXY)-3-NITROPHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups typically yields amine derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
4-[(E)-({2-[(E)-{[4-(4-METHOXYBENZOYLOXY)-3-NITROPHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[(E)-{[4-(4-METHOXYBENZOYLOXY)-3-NITROPHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s nitro and imino groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors involved in cellular processes. Further research is needed to fully elucidate the molecular mechanisms underlying its effects.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine functional group.
Methyl 4-aminobenzoate: A compound with a similar methoxybenzoate group.
Uniqueness
4-[(E)-({2-[(E)-{[4-(4-METHOXYBENZOYLOXY)-3-NITROPHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C36H26N4O10 |
---|---|
Molecular Weight |
674.6 g/mol |
IUPAC Name |
[4-[[2-[[4-(4-methoxybenzoyl)oxy-3-nitrophenyl]methylideneamino]phenyl]iminomethyl]-2-nitrophenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C36H26N4O10/c1-47-27-13-9-25(10-14-27)35(41)49-33-17-7-23(19-31(33)39(43)44)21-37-29-5-3-4-6-30(29)38-22-24-8-18-34(32(20-24)40(45)46)50-36(42)26-11-15-28(48-2)16-12-26/h3-22H,1-2H3 |
InChI Key |
CAJYMCGKARMNJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NC3=CC=CC=C3N=CC4=CC(=C(C=C4)OC(=O)C5=CC=C(C=C5)OC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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